molecular formula C20H32N2O3S B6499336 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 953209-96-6

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B6499336
CAS No.: 953209-96-6
M. Wt: 380.5 g/mol
InChI Key: WAYKDBDKHQJYRP-UHFFFAOYSA-N
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Description

“N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a methoxyphenyl group, which can contribute to the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a piperidine ring attached to a cyclopentyl group, a methoxyphenyl group, and an ethane sulfonamide group. The presence of these functional groups will influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the piperidine ring might undergo reactions typical of secondary amines, such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group and the ether in the methoxyphenyl group could impact the compound’s solubility .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential pharmaceutical, for example, future work could involve studying its pharmacokinetics, pharmacodynamics, and toxicity .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3S/c1-25-20-8-6-17(7-9-20)12-15-26(23,24)21-16-18-10-13-22(14-11-18)19-4-2-3-5-19/h6-9,18-19,21H,2-5,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYKDBDKHQJYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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